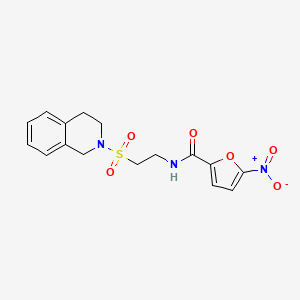

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide

Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide is a small molecule featuring a 5-nitrofuran-2-carboxamide group linked via a sulfonylethyl chain to a 3,4-dihydroisoquinoline scaffold. Its synthesis aligns with methodologies for nitrofuran derivatives, where coupling reactions between carboxylic acids and amine-containing intermediates are common . The dihydroisoquinoline moiety is shared with other pharmacologically active compounds, such as GF120918 and XR9576, which are known for their roles in drug absorption and efflux pump modulation .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S/c20-16(14-5-6-15(25-14)19(21)22)17-8-10-26(23,24)18-9-7-12-3-1-2-4-13(12)11-18/h1-6H,7-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIZCYRBFSCFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction, which provides a facile and efficient route to enantiopure nitrogen-containing heterocyclic compounds . This reaction uses formate esters as the source of carbon monoxide and is conducted under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed to modify the nitrofuran moiety, potentially converting it to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is commonly used for oxidative reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of α-cyanated derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound has been particularly noted for targeting specific pathways involved in tumorigenesis.

Neuroprotective Effects

The compound's neuroprotective effects are attributed to its interaction with neuroinflammatory pathways. It has been shown to modulate the release of pro-inflammatory cytokines and protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of Dihydroisoquinoline : This is achieved through the Pictet-Spengler reaction.

- Sulfonylation : The resultant isoquinoline is treated with a sulfonyl chloride in the presence of a base.

- Coupling with Nitro-Furan : Finally, the sulfonamide is coupled with 5-nitrofuran-2-carboxylic acid derivatives to yield the target compound.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

- Anticancer Study : A study published in Cancer Research demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis via the mitochondrial pathway .

- Neuroprotection Research : In a study featured in Journal of Neurochemistry, researchers found that the compound significantly reduced neuroinflammation and oxidative stress markers in animal models of neurodegeneration .

- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter systems in the central nervous system, leading to antidepressant and anticonvulsant effects . The sulfonyl group can also interact with enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1. Cytotoxicity and Antiviral Activity of Structural Analogs

| Compound Name | Cytotoxicity (HEK cells) | Plaque Reduction (%) |

|---|---|---|

| N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide | 568 | 117.4 |

| 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide analog | 484 | 55.3 |

| 4-Chlorophenyl-pyrrolidine analog | 212 | 43.8 |

| 4-Fluorophenyl-pyrazole analog | 172 | 35.5 |

Data sourced from MERS-CoV inhibitor screening studies .

Key Findings and Trade-offs

- Potency vs. Cytotoxicity : The 5-nitrofuran moiety in the target compound correlates with superior antiviral activity but higher cytotoxicity compared to pyrrolidine or phenyl-substituted analogs. This highlights a critical trade-off in optimizing nitrofuran-based therapeutics .

- Structural Flexibility : Modifications to the carboxamide group (e.g., oxopyrrolidine vs. nitrofuran) or aromatic substituents (e.g., chlorophenyl vs. fluorophenyl) allow fine-tuning of biological activity, though efficacy gains often coincide with increased toxicity .

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a nitrofuran moiety and a sulfonamide group attached to a tetrahydroisoquinoline core. Its molecular formula is with a molecular weight of 404.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O5S |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 921897-89-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler reaction.

- Sulfonylation : The tetrahydroisoquinoline is treated with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

- Coupling with Nitrofuran : The resulting sulfonylated intermediate is coupled with 5-nitrofuran-2-carboxylic acid to form the final product.

Anticancer Activity

Recent studies have indicated that compounds related to this class exhibit significant anticancer properties. For instance, in vitro assays have shown that derivatives of tetrahydroquinolines can inhibit the growth of various cancer cell lines:

- Cell Lines Tested : H460 (lung carcinoma), DU145 (prostate carcinoma), A-431 (skin carcinoma), HT-29 (colon adenocarcinoma), MCF7 (breast adenocarcinoma).

- IC50 Values :

- H460:

- A-431:

- HT-29:

- DU145:

- MCF7:

These results indicate that modifications to the tetrahydroquinoline structure significantly enhance antiproliferative effects against cancer cells .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Interaction with Receptors : It might interact with specific receptors or pathways associated with cancer cell signaling.

- Induction of Apoptosis : Studies suggest that such compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

A notable study evaluated the anticancer efficacy of various tetrahydroquinoline derivatives, including those similar to this compound. The results demonstrated significant growth inhibition across multiple cancer types and highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.